4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound features a pyrrol-2-one core substituted with:
- A hydroxyl group at position 3, enabling hydrogen bonding and acidity.
- A 5-methylisoxazole ring at position 1, introducing a nitrogen-oxygen heterocycle that may influence electronic properties and metabolic stability.
- A thiophene moiety at position 5, providing sulfur-mediated interactions and aromaticity.
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-thiophen-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c1-10-9-14(21-26-10)22-16(13-3-2-8-27-13)15(18(24)19(22)25)17(23)11-4-6-12(20)7-5-11/h2-9,16,23H,1H3/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMMQXOQRRKZOQ-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound belonging to the class of pyrrole derivatives. Its unique structure, characterized by various functional groups, suggests significant biological activity with potential therapeutic applications, particularly in anti-inflammatory and anti-cancer domains.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 371.4 g/mol. The presence of a fluorobenzoyl group, hydroxyl group, methylisoxazole moiety, and thiophene ring enhances its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : Pyrrole derivatives are known for their capacity to inhibit inflammatory pathways, potentially making this compound useful in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Potential : The structural features of this compound suggest it may interact with various cellular targets involved in cancer progression. Preliminary studies indicate that it could inhibit tumor cell proliferation.
The biological activity of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is likely mediated through its interaction with specific enzymes or receptors. For instance, it may inhibit tyrosinase activity, which is crucial in melanin biosynthesis, thereby exerting anti-melanogenic effects.
Synthesis
The synthesis typically involves multi-step reactions that require careful control of reaction conditions including temperature and solvent choice. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Biological Activity Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one | Pyrrole core with fluorobenzoyl and isoxazole groups | Antioxidant, anti-inflammatory, anticancer |
| 4-Hydroxyphenylpiperazine derivative | Hydroxy group on piperazine | Tyrosinase inhibition |
| 5-Nitroisoxazole | Nitro group on isoxazole | Antibacterial |
Research Findings
A study evaluating similar pyrrole derivatives found that compounds with hydroxyl groups exhibited significant antioxidant properties, suggesting that the presence of such groups in 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one could enhance its biological efficacy .
In vitro assays demonstrated that derivatives with similar structures showed low cytotoxicity while effectively inhibiting tyrosinase, indicating potential for therapeutic applications without adverse effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
Halogen Exchange (F vs. Cl):
- Compounds 4 (Cl) and 5 (F) () exhibit identical crystal packing but differ in halogen-mediated interactions. Chlorine’s larger atomic radius and polarizability enhance halogen bonding, which may improve binding to biological targets .
- Fluorine’s electronegativity increases metabolic stability and reduces steric hindrance, favoring solubility in aqueous environments .
Heterocycle Variations:
- Replacement of isoxazole (target compound) with thiadiazole () alters electronic distribution. Thiadiazoles often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms .
- Thiophene (target compound) vs. trifluoromethylphenyl (): Thiophene’s sulfur atom may participate in charge-transfer interactions, while trifluoromethyl groups enhance lipid membrane permeability .
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step heterocyclic coupling. A common approach is refluxing intermediates like hydrazine derivatives with fluorinated aromatic ketones in glacial acetic acid, monitored via TLC for completion (~6–8 hours). For example, similar pyrazolone derivatives are synthesized by refluxing (E)-3-(substituted phenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one with hydrazine hydrate in acetic acid . Optimization includes adjusting solvent polarity (e.g., ethanol vs. acetic acid), stoichiometry of hydrazine (1:2 molar ratio), and temperature control to minimize side reactions. Post-reaction, recrystallization from ethanol/water mixtures improves purity.
Advanced: How can researchers resolve low yields or impurities during synthesis?
Answer:
Low yields may arise from competing side reactions (e.g., dimerization). Strategies:
- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, acetonitrile/water gradient) .
- Byproduct Analysis: Characterize impurities via LC-MS or ¹H NMR. For example, highlights using PEG-400 as a green solvent to improve reaction homogeneity and reduce byproducts.
Basic: What analytical methods are recommended for structural confirmation?
Answer:
- Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺).
- X-ray Crystallography: For unambiguous confirmation, as demonstrated for analogous pyrazolone derivatives (monoclinic P21/c space group, β = 91.56°) .
- FTIR: Detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved?
Answer:
- Variable Temperature NMR: Resolve dynamic effects (e.g., keto-enol tautomerism).
- 2D NMR (COSY, HSQC): Assign overlapping signals, particularly in aromatic regions.
- Crystallographic Validation: Compare experimental NMR shifts with DFT-calculated values using crystal structures as references .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli), following CLSI guidelines .
- Anticancer: MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition).
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Substituent Variation: Synthesize analogs with modified fluorobenzoyl (e.g., chloro, nitro) or thiophene (e.g., furan, pyridine) groups .
- Pharmacophore Mapping: Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with 3-hydroxy group) .
- In Vivo Validation: Prioritize analogs with <10 µM IC₅₀ for xenograft models.
Advanced: What mechanistic studies are recommended if the compound shows unexpected cytotoxicity?
Answer:
- Apoptosis Assays: Flow cytometry (Annexin V/PI staining) to detect early/late apoptosis.
- ROS Detection: DCFH-DA assay to measure reactive oxygen species.
- Target Identification: Chemoproteomics (e.g., thermal shift assay with cellular lysates) .
Advanced: How to address contradictions in reported bioactivity data (e.g., antibacterial vs. inactive)?
Answer:
- Strain-Specificity: Test against clinical isolates (e.g., MRSA) rather than ATCC strains.
- Assay Conditions: Vary inoculum size, media (Mueller-Hinton vs. RPMI), and incubation time .
- Check Efflux Pump Activity: Use inhibitors like phenylalanine-arginine β-naphthylamide (PAβN).
Basic: How to determine solubility and stability in biological buffers?
Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) or DMSO, quantified via HPLC .
- Stability: Incubate at 37°C, sample at intervals (0, 6, 24 hrs), and analyze degradation by LC-MS.
Advanced: What computational tools can predict metabolic liabilities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
